molecular formula C12H10N6S B13357821 2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine

2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B13357821
M. Wt: 270.32 g/mol
InChI Key: ISEJHPYIRWSYRO-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines multiple nitrogen-containing rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form specific interactions with these targets, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C12H10N6S

Molecular Weight

270.32 g/mol

IUPAC Name

6-methyl-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10N6S/c1-7-10(17-6-4-3-5-9(17)13-7)11-14-15-12-18(11)16-8(2)19-12/h3-6H,1-2H3

InChI Key

ISEJHPYIRWSYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C

Origin of Product

United States

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